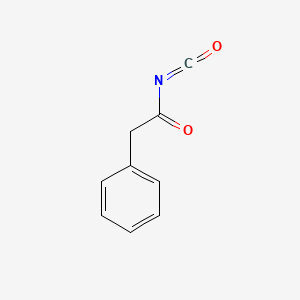

Phenylacetyl isocyanate

Description

Contextualization of Isocyanates in Modern Chemical Research

The isocyanate functional group (R–N=C=O) is a cornerstone of modern industrial and synthetic chemistry, prized for its high reactivity and versatility. beilstein-journals.orgnih.gov Initially discovered in the mid-19th century, isocyanates have become indispensable building blocks across diverse scientific fields. beilstein-journals.org Their most significant industrial application is in the production of polyurethanes, a ubiquitous class of polymers formed from the reaction of diisocyanates with polyols. nih.gov These materials are found in countless products, including insulating foams, coatings, adhesives, and elastomers. beilstein-journals.org Beyond polymer science, isocyanates are crucial intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. beilstein-journals.orgnih.gov Their ability to react readily with nucleophiles like amines and alcohols to form stable urea (B33335) and carbamate (B1207046) linkages, respectively, makes them valuable precursors for many bioactive compounds and complex molecular architectures. nih.govwikipedia.org The development of isocyanate-based multicomponent reactions (MCRs) has further expanded their utility, enabling the rapid and efficient construction of diverse molecular scaffolds from simple starting materials. nih.govnih.gov

The Unique Reactivity Profile of Acyl Isocyanates

Within the broader family of isocyanates, acyl isocyanates of the structure R-C(O)-N=C=O represent a class with a distinct and enhanced reactivity profile. The presence of the electron-withdrawing acyl group adjacent to the isocyanate moiety significantly increases the electrophilicity of the central isocyanate carbon atom. This activation makes them exceptionally reactive towards a wide array of nucleophiles.

Acyl isocyanates readily react with amines, alcohols, and mercaptans to form stable N-acyl ureas, N-acyl carbamates, and N-acyl thiocarbamates, respectively. orgsyn.org These reactions are fundamental to their application in organic synthesis. Furthermore, their heightened reactivity allows them to participate in various cycloaddition reactions, serving as versatile synthons for the construction of heterocyclic systems. researchgate.net For instance, they can undergo [2+2] cycloadditions with alkenes to form β-lactam rings and participate in reactions with imines to yield 1,3-azetidinones or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones. The analogous reactivity of the related phenyl isocyanate in [3+2] and other cycloadditions highlights the potential of these activated systems in building complex ring structures. google.com The general reactivity of acyl isocyanates is considered more potent than that of simple alkyl or aryl isocyanates, making them powerful reagents for chemical modification and synthesis.

Scope and Significance of Phenylacetyl Isocyanate in Contemporary Synthetic Methodologies

This compound stands as a specific and useful member of the acyl isocyanate class. As an intermediate, it is valuable in the synthesis of specialized products within the pharmaceutical and agrochemical sectors. researchgate.net Its primary role in synthesis is as a precursor for introducing the phenylacetyl group into a target molecule via a stable urea or carbamate linkage.

The preparation of this compound can be achieved through established methods for acyl isocyanate synthesis. A common laboratory-scale route involves the reaction of a primary amide, in this case, phenylacetamide, with oxalyl chloride. orgsyn.org This method is generally more convenient than alternatives such as reacting the corresponding acid chloride with silver cyanate. orgsyn.org A documented synthesis of this compound from phenylacetamide and oxalyl chloride in 1,2-dichloroethane (B1671644) has been reported, although the yield in this specific instance was noted to be 28%. google.com

| Property | Value |

| Chemical Formula | C₉H₇NO₂ |

| Molar Mass | 161.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 4461-27-2 |

| Data sourced from CymitQuimica. researchgate.net |

The primary synthetic utility of this compound involves its reaction with nucleophiles. It reacts with various primary and secondary amines to produce N,N'-disubstituted ureas containing a phenylacetyl moiety. mdpi.com Similarly, its reaction with alcohols yields the corresponding N-phenylacetyl carbamates. These fundamental transformations underscore its role as a targeted acylating agent.

Table 2: Summary of this compound Preparation

| Reactants | Solvent | Conditions | Product | Reported Yield | Reference |

|---|

While the chemistry of simpler aryl isocyanates (like phenyl isocyanate) and analogous acyl isothiocyanates (like phenylacetyl isothiocyanate) in complex, multi-step syntheses and MCRs is extensively documented, the specific application of this compound in such contemporary methodologies is less reported. researchgate.netarkat-usa.org However, its established reactivity as an acyl isocyanate confirms its potential as a valuable building block for creating more complex molecules, particularly in the targeted synthesis of N-phenylacetyl urea and carbamate derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUNIMBRXGDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482835 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-27-2 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylacetyl Isocyanate and Its Derivatives

Phosgene-Based Synthesis Approaches

Phosgenation, the reaction of a primary amine with phosgene (B1210022), is a traditional and widely used industrial method for producing isocyanates. universiteitleiden.nlpoliuretanos.netvandemark.com This method is valued for its rapid reaction rates and high yields. acs.orgnih.gov However, due to the extreme toxicity of phosgene gas, significant safety precautions are necessary, and research into safer alternatives is ongoing. acs.orggoogle.com

A common laboratory and industrial approach involves the reaction of an amine with phosgene to generate the isocyanate. wikipedia.orgwikipedia.org The process is complex and can lead to side reactions. poliuretanos.net

Due to the hazardous nature of phosgene, safer alternatives, known as phosgene equivalents, are often used in laboratory settings. Oxalyl chloride is a common and effective surrogate for phosgene in the synthesis of acyl isocyanates from primary amides. wikipedia.orgscholaris.ca The reaction of α-chloroacetamide with oxalyl chloride, for instance, yields α-chloroacetyl isocyanate. orgsyn.org This method can be adapted for the preparation of other acyl isocyanates, including phenylacetyl isocyanate. orgsyn.org The general procedure involves reacting the corresponding amide with oxalyl chloride, often in a solvent like ethylene (B1197577) dichloride, followed by heating to drive the reaction to completion. orgsyn.org One comparative example demonstrated the preparation of this compound from phenylacetamide and oxalyl chloride in 1,2-dichloroethane (B1671644), resulting in a 28% yield after distillation. google.com

A general procedure for synthesizing acid chlorides from acids using oxalyl chloride involves mixing the organic acid with an excess of oxalyl chloride and refluxing the mixture. mdma.ch While many acids give high yields, phenylacetyl chloride is noted to be less stable and can form tarry byproducts. mdma.ch

Table 1: Synthesis of Acyl Isocyanates using Oxalyl Chloride

| Reactant | Reagent | Solvent | Yield | Reference |

| Phenylacetamide | Oxalyl Chloride | 1,2-dichloroethane | 28% | google.com |

| α-Chloroacetamide | Oxalyl Chloride | Ethylene dichloride | 65% | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

The reaction between an amine and phosgene proceeds through a carbamoyl (B1232498) chloride intermediate. universiteitleiden.nlwikipedia.orggoogle.com This intermediate is then dehydrochlorinated at elevated temperatures (typically above 50°C) to form the corresponding isocyanate. universiteitleiden.nl In industrial processes, this is often a two-stage reaction known as cold-hot phosgenation, where the carbamoyl chloride is first formed at a low temperature and then heated to produce the isocyanate. google.com The formation of carbamoyl chlorides is a key step, and these compounds are recognized as important intermediates in both laboratory and industrial syntheses. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of carbamoyl chlorides from primary and secondary amines, which can then be converted to isocyanates, offering a route that avoids the direct use of phosgene gas. acs.org

Reaction of Phenylacetyl Chloride with Phosgene Equivalents

Utilizing Oxalyl Chloride as a Phosgene Surrogate

Non-Phosgene Synthetic Routes to this compound

The significant hazards associated with phosgene have spurred the development of non-phosgene synthetic routes for isocyanates. nih.govgoogle.comresearchgate.net These alternative methods aim to provide safer and more environmentally friendly pathways. nih.gov

One of the oldest methods for preparing isothiocyanates involves the reaction of an alkyl halide with a metal or ammonium (B1175870) salt of thiocyanic acid. cbijournal.com The reaction conditions determine whether a thiocyanate (B1210189) or an isothiocyanate is formed, and often a mixture of both is produced. cbijournal.com Thiocyanates can also react with alcohols and olefins in the presence of sulfuric acid to yield N-substituted thiocarbamates. researchgate.net

Alkylation/Acylation of Thiocyanates

Reaction of Phenylacetyl Chloride with Alkali Metal Thiocyanates (e.g., KSCN)

The reaction between phenylacetyl chloride and potassium thiocyanate (KSCN) is a common method for producing phenylacetyl isothiocyanate. researchgate.netresearchgate.net This reaction is typically carried out in a dry solvent, such as acetonitrile (B52724), and often requires refluxing for a period to ensure the formation of the isothiocyanate intermediate. researchgate.net The resulting phenylacetyl isothiocyanate can then be reacted in situ with various nucleophiles to synthesize a range of derivatives. For instance, reaction with amines leads to the formation of N-acyl thiourea (B124793) derivatives. researchgate.netnih.gov

The general scheme for this reaction is as follows: C₆H₅CH₂COCl + KSCN → C₆H₅CH₂CONCS + KCl

This method is valued for its directness and the ready availability of the starting materials. solubilityofthings.comsigmaaldrich.com

Utilizing Lead Thiocyanate in Acyl Isothiocyanate Formation

Lead thiocyanate (Pb(SCN)₂) can also be employed for the synthesis of acyl isothiocyanates from acyl chlorides. arkat-usa.orgjcsp.org.pk The use of lead thiocyanate, often in a non-polar solvent like benzene, facilitates the conversion. jcsp.org.pk Similar to the use of alkali metal thiocyanates, this method requires anhydrous conditions to prevent the hydrolysis of the highly reactive isothiocyanate product. jcsp.org.pk

Solvent Effects and Impurity Mitigation in Thiocyanate Routes

The choice of solvent plays a critical role in the synthesis of acyl isothiocyanates. Anhydrous solvents are essential to prevent the decomposition of the product. jcsp.org.pk For instance, the reaction of phenylacetyl chloride with thiocyanate salts is often conducted in dry acetone (B3395972) or acetonitrile. researchgate.netnih.gov The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve the yield of the reaction, particularly when dealing with less reactive substrates. nih.gov

A significant challenge in these routes is the potential for the rearrangement of the initially formed acyl thiocyanate (R-CO-SCN) to the more stable acyl isothiocyanate (R-CO-NCS). acs.org While the thiocyanate isomer is rarely isolated, its transient formation is a key mechanistic step. acs.org Impurities can arise from side reactions, especially if moisture is present, leading to the hydrolysis of the acyl chloride or the isothiocyanate product. jcsp.org.pk Therefore, rigorous exclusion of water is crucial for obtaining high purity products. jcsp.org.pk

Rearrangement Reactions to Generate Isocyanate Functionality

Rearrangement reactions provide an alternative and powerful strategy for the synthesis of isocyanates, including this compound, by transforming other functional groups.

Curtius Rearrangement Precursors

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is known for its versatility and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

The process begins with the formation of an acyl azide. This can be achieved by reacting an acyl chloride or anhydride (B1165640) with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Alternatively, a carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org The subsequent rearrangement is believed to be a concerted process where the R-group migrates as nitrogen gas is expelled, leading to the isocyanate with retention of configuration. wikipedia.org

The resulting isocyanate can be isolated or reacted further with nucleophiles like water, alcohols, or amines to produce primary amines, carbamates, or ureas, respectively. wikipedia.orgnih.gov

Table 1: Key Rearrangement Reactions for Isocyanate Synthesis

| Rearrangement Reaction | Starting Material | Key Intermediate | Primary Product | Reference |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl Azide | Isocyanate | Amine, Carbamate (B1207046), Urea (B33335) | masterorganicchemistry.com, wikipedia.org |

| Schmidt Reaction | Carboxylic Acid and Hydrazoic Acid | Isocyanate | Amine | wikipedia.org, wikipedia.org |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine | , wikipedia.org |

Schmidt Reaction and Hofmann Rearrangement Analogs

The Schmidt reaction provides a direct route from a carboxylic acid to an amine via an isocyanate intermediate. wikipedia.orgwikipedia.orgnumberanalytics.com The reaction involves treating a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgnumberanalytics.com The mechanism involves the formation of an acyl azide, which then rearranges to the isocyanate, followed by hydrolysis to the amine. numberanalytics.comorganic-chemistry.org

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating the amide with bromine and a strong base like sodium hydroxide. numberanalytics.com The isocyanate formed is usually hydrolyzed in situ to the amine. wikipedia.org Modifications to the reaction conditions, such as using methanolic sodium hypobromite, can allow for the isolation of carbamate derivatives. thermofisher.com

Green Chemistry Approaches for Isocyanate Synthesis

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene, prompting the development of more environmentally friendly methods. researchgate.netrsc.org Green chemistry approaches focus on avoiding toxic substances, reducing waste, and utilizing renewable resources. rsc.orgbiorizon.eu

One promising non-phosgene route involves the synthesis of carbamates from nitro or amino compounds and a carbon source, followed by the thermal decomposition of the carbamate to the isocyanate. acs.org This method avoids the use of chlorine, simplifying purification and improving product quality. acs.org Another green approach is the "urea method," which uses urea, alcohol, and amines to produce carbamates that are then decomposed to isocyanates. nih.gov This process is notable for its potential to be a "zero emission" synthesis, as the byproducts can be recycled as starting materials. acs.orgnih.gov

Furthermore, research is ongoing into the use of biomass-derived feedstocks, such as those from lignin (B12514952) and carbohydrates, to produce bio-based isocyanates. rsc.orgbiorizon.euchemrxiv.org These sustainable methods aim to reduce the reliance on petrochemical sources for isocyanate production. rsc.orgchemrxiv.org The development of catalytic systems, for example, using palladium-diphosphane catalysts for the reductive carbonylation of nitro compounds, represents another area of active research in green isocyanate synthesis. universiteitleiden.nl

Isocyanate-Free Polyurea and Polyurethane Precursor Synthesis

The development of isocyanate-free synthetic routes is a primary focus in creating sustainable polyureas and polyurethanes. uva.nlacs.org Traditional methods rely on the polymerization of isocyanates, but contemporary research explores pathways that construct the final urea or urethane (B1682113) linkages without handling free isocyanates. nih.gov These alternative strategies are broadly categorized into rearrangement pathways (like Curtius, Hofmann, or Lossen), polycondensation of blocked isocyanates, ring-opening polymerizations of cyclic carbamates, and polyaddition pathways using precursors like cyclic carbonates. nih.gov

A novel and prominent isocyanate-free method involves the use of transition-metal catalysis to form the urea bond directly. nih.govuva.nl This approach fundamentally differs from others because it utilizes urea itself as a key building block rather than forming the urea moiety during the final polymerization step. acs.orgacs.org This strategy circumvents the need for hazardous isocyanate monomers, aligning with the principles of green chemistry. rsc.org

Ruthenium-Catalyzed Carbene Insertion as an Alternative Pathway

A groundbreaking alternative to conventional polyurea synthesis is the ruthenium-catalyzed carbene insertion into the N–H bonds of urea. uva.nl This method provides a direct, isocyanate-free route to polyureas by reacting bis-diazo compounds with urea. nih.govacs.org The reaction is catalyzed by a ruthenium complex, typically dichloro(p-cymene)ruthenium(II) dimer, which facilitates the formation of a ruthenium-carbene intermediate from the diazo precursor. acs.orgacs.org

The mechanism proceeds through several key steps:

Diazo Coordination: The diazo compound coordinates with the ruthenium catalyst. acs.org

Carbene Formation: The complex releases nitrogen gas (N₂) to form a transient ruthenium-carbene species. acs.org

Nucleophilic Attack: Urea acts as a nucleophile, attacking the electrophilic carbene carbon. This step has been identified as rate-determining through kinetic and DFT studies. nih.govuva.nl

Proton Shift: A final proton shift yields the N-substituted urea product and regenerates the catalyst for the next cycle. acs.org

Researchers have successfully applied this method to synthesize a range of polyureas by varying the structure of the bis-diazo compound. For instance, a poly(tetramethylene oxide) (PTMO) oligomer was end-capped with phenylacetyl groups, which were then converted to diazo functionalities. acs.org The resulting telechelic polymer was reacted with urea using the ruthenium catalyst to produce a copolymer with a molecular weight of 8.3 kDa. acs.org This demonstrates the method's utility in creating copolymers with distinct soft and hard segments, which is crucial for tuning the material properties of the final polymer. acs.org

| Entry | Diazo Compound | Catalyst Loading (mol %) | Yield (%) | Molecular Weight (Mw, kDa) | Glass Transition Temp (Tg, °C) |

|---|---|---|---|---|---|

| 1 | Diethyl 2,2'-(1,4)phenylenebis(2-diazoacetate) | 5 | 75 | 7.1 | 105 |

| 2 | Dibutyl-(1,4-phenylene)bis(2-diazoacetate) | 5 | 80 | 8.5 | 85 |

| 3 | Polymer-functionalized phenyldiazoacetate | 5 | N/A | 8.3 | -50 |

Conditions: Reactions performed with urea (100 μmol), diazo compound (100 μmol), and dichloro(p-cymene)ruthenium(II) dimer in DCM at room temperature for 1 hour. Yield determined by gravimetry; molecular weight by SEC. acs.org

Urea-Based Methods for Isocyanate Generation

While isocyanate-free routes are advancing, other methods focus on producing isocyanates more sustainably by avoiding highly toxic reagents like phosgene. nih.gov The "urea process" is a significant non-phosgene pathway for isocyanate synthesis. nih.gov This method uses urea, alcohols, and amines as primary raw materials to first generate carbamates. These carbamate intermediates are then subjected to thermal decomposition to yield the desired isocyanate. nih.gov

The key advantages of the urea method are its cost-effective starting materials and its potential for creating a closed-loop system. The byproducts are typically alcohol and ammonia (B1221849) (NH₃). The alcohol can be recycled as a raw material for the initial step, and the ammonia can be used for urea synthesis, potentially leading to a "zero emission" process. nih.gov This green synthesis pathway holds considerable promise for transforming the polyurethane industry by providing a safer alternative to the dominant phosgene process. nih.gov

Advanced Reaction Conditions and Flow Chemistry Considerations

Modern synthetic chemistry increasingly relies on advanced reaction technologies to improve safety, efficiency, and scalability. Continuous flow chemistry, in particular, offers significant advantages for reactions involving hazardous intermediates or requiring precise control over reaction parameters. mdpi.comrsc.org

Continuous Flow Synthesis Adaptations for Isocyanate Production

The production of isocyanates often involves thermally unstable or explosive intermediates, such as acyl azides, which are precursors in the Curtius rearrangement. nih.govgoogle.com Batch processing of such reactions on a large scale is fraught with safety risks. Continuous flow chemistry provides a powerful solution by ensuring that hazardous intermediates are generated and consumed "in flow" within a closed reactor system, never accumulating to dangerous levels. google.com

A continuous flow process for producing isocyanates via the Curtius rearrangement has been developed, starting from acyl hydrazides. google.com The process involves several integrated steps:

Azide Formation: An acyl hydrazide is mixed with an aqueous solution of nitrous acid in a flow reactor to form the corresponding acyl azide. google.com

Solvent Extraction: An organic solvent is introduced to extract the acyl azide from the aqueous phase. google.com

Drying: Water is removed from the organic solution in a continuous manner. google.com

Rearrangement: The dried solution containing the acyl azide is heated in a flow reactor, inducing the Curtius rearrangement to produce the isocyanate safely and efficiently. google.com

This approach has been successfully used to synthesize various isocyanates, demonstrating improved safety, accelerated reaction kinetics, and cleaner production compared to traditional batch methods. google.com The ability to precisely control temperature and residence time in microreactors allows for high-yield synthesis while minimizing byproduct formation. mdpi.comnih.gov

| Step | Process | Reactants/Reagents | Key Intermediate/Product | Advantage of Flow Chemistry |

|---|---|---|---|---|

| 1 | Diazotization | Acyl Hydrazide, Nitrous Acid | Acyl Azide | Safe generation of unstable azide |

| 2 | Liquid-Liquid Extraction | Aqueous Acyl Azide, Organic Solvent | Acyl Azide in Organic Phase | Automated, continuous separation |

| 3 | In-line Drying | Wet Organic Solution | Dry Acyl Azide Solution | Prevents side reactions with water |

| 4 | Thermal Rearrangement | Acyl Azide Solution | Isocyanate | Precise temperature control, enhanced safety |

Reaction Mechanisms Involving Phenylacetyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The core reactivity of phenylacetyl isocyanate is centered around the nucleophilic addition to the cumulative double bond system of the isocyanate group. researchgate.net This reactivity profile allows for the synthesis of a diverse range of compounds.

Electrophilic Nature of the Isocyanate Carbon

The carbon atom in the isocyanate group of this compound is highly electrophilic. This is due to the presence of two electronegative atoms, nitrogen and oxygen, bonded to it. nih.gov The resonance structures of the isocyanate group illustrate the delocalization of electrons, which results in a significant partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. researchgate.net The reactivity of isocyanates is influenced by the substituents attached to the nitrogen atom; electron-withdrawing groups enhance the electrophilicity of the carbon and thus increase reactivity, while electron-donating groups have the opposite effect. nih.gov

Reaction with Alcohols to Form Carbamates/Urethanes

This compound readily reacts with alcohols to form carbamates, also known as urethanes. wikipedia.org This reaction is fundamental to the formation of polyurethanes when diisocyanates and polyols are used. kuleuven.be The reaction proceeds via a nucleophilic addition mechanism where the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate. conicet.gov.ar This is followed by a proton transfer to the nitrogen atom, resulting in the stable carbamate (B1207046) product. The reaction is generally first-order with respect to both the isocyanate and the alcohol. researchgate.net Studies have shown that the reactivity of alcohols in this reaction is influenced by their structure, with primary alcohols being more reactive than secondary alcohols. kuleuven.be

Table 1: Reactants and Products in Carbamate Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | Phenylacetyl Carbamate |

Reaction with Amines to Form Urea (B33335) Derivatives

The reaction between this compound and amines yields urea derivatives. wikipedia.org This reaction is typically very fast and is a common method for the synthesis of both symmetrical and unsymmetrical ureas. organic-chemistry.orgmdpi.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. aub.edu.lb A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the urea linkage. acs.orgnih.gov The rate of this reaction is dependent on the basicity of the amine, with more basic amines generally reacting faster. aub.edu.lb The reaction typically follows second-order kinetics, being first order in both the amine and the isocyanate. rsc.org

Table 2: Reactants and Products in Urea Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (R-NH2) | Phenylacetyl Urea |

Reaction with Water and Carbon Dioxide Evolution

This compound reacts with water in a multi-step process. wikipedia.org The initial nucleophilic attack of water on the isocyanate carbon forms an unstable carbamic acid intermediate. researchgate.net This intermediate then readily decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.net The newly formed amine can then react with another molecule of this compound to form a disubstituted urea, as described in the previous section. This reaction is significant in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent. wikipedia.org

Thiolysis and Formation of Thiocarbamates

In a reaction analogous to that with alcohols, this compound reacts with thiols (mercaptans) to form thiocarbamates. conicet.gov.ar The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. A subsequent proton transfer results in the formation of the thiocarbamate product. While thiols are generally less reactive than their alcohol counterparts in this reaction, the process provides an effective route for the synthesis of S-alkyl thiocarbamates, which have applications in agriculture and pharmaceuticals. conicet.gov.arresearchgate.net

Mechanistic Pathways of Nucleophilic Attack (Concerted vs. Stepwise)

The nucleophilic attack on the isocyanate group can, in principle, proceed through either a concerted or a stepwise mechanism. acs.orgnih.gov

In a concerted mechanism , the formation of the new bond between the nucleophile and the isocyanate carbon occurs simultaneously with the breaking of the C=N or C=O double bond and the transfer of a proton. kuleuven.be This pathway involves a single transition state. libretexts.org

In a stepwise mechanism , the nucleophile first adds to the isocyanate carbon to form a tetrahedral intermediate, often referred to as a Meisenheimer-like complex in analogous aromatic substitutions. acs.orgnih.govic.ac.uk This intermediate then undergoes a subsequent proton transfer to yield the final product. Theoretical studies on the reaction of isocyanates with nucleophiles like amines have suggested that the reaction often follows a stepwise pathway. acs.orgnih.gov This involves the initial formation of a complex, followed by the rate-determining formation of the C-N bond, and then subsequent proton transfers, which can be mediated by solvent molecules like water. acs.orgnih.gov However, for some nucleophilic aromatic substitutions, concerted mechanisms have been identified, particularly when the aromatic ring is not heavily activated by electron-withdrawing groups. nih.gov The specific pathway, concerted versus stepwise, for the reaction of this compound can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules or parts of the same molecule combine to form a cyclic adduct. This compound readily engages in several modes of cycloaddition.

The synthesis of β-lactams (2-azetidinones) is a cornerstone of medicinal chemistry, and cycloaddition reactions are a primary method for their construction. While this compound itself can be a precursor, the most famous route, the Staudinger synthesis, involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com In this context, derivatives of phenylacetic acid, such as phenylacetyl chloride, are frequently used to generate the corresponding phenylketene in situ. researchgate.netresearchgate.net This ketene is then trapped by an imine to form the β-lactam ring. researchgate.net

A more direct pathway involves the reaction of acyl isocyanates with imines. Depending on the substrates and reaction conditions, this can lead to a [2+2] cycloaddition to form 1,3-diazetidinones or a competing [4+2] cycloaddition resulting in 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones. chemrxiv.orgethz.ch Both reaction pathways are believed to proceed through a zwitterionic intermediate formed by the initial nucleophilic attack of the imine nitrogen on the isocyanate's carbonyl carbon. chemrxiv.orgethz.ch However, for some aliphatic imines, the [4+2] pathway is favored, and the desired [2+2] adducts are not observed. ethz.ch

| Precursor(s) | Reaction Type | Key Intermediate(s) | Product Type |

| Phenylacetyl Chloride + Imine | Staudinger Synthesis | Phenylketene | β-Lactam (2-Azetidinone) |

| This compound + Imine | [2+2] Cycloaddition | Zwitterionic iminium | 1,3-Diazetidinone |

Transition metal-catalyzed [2+2+2] cycloadditions represent a powerful, atom-efficient method for constructing six-membered rings. Isocyanates are competent partners in these reactions, typically reacting with two alkyne molecules to generate highly substituted pyridinones. rsc.org Rhodium complexes are particularly effective catalysts for this transformation. nih.govnih.gov For instance, rhodium(I)-catalyzed cycloaddition between alkenyl isocyanates and alkynes has been developed to produce indolizinone and quinolizinone core structures. nih.gov

The general mechanism involves the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. Subsequent insertion of the isocyanate's C=N bond into a metal-carbon bond leads to a larger metallacycle, which then undergoes reductive elimination to release the pyridinone product and regenerate the active catalyst. This methodology is applicable to a broad range of substrates, including various isocyanates and alkynes, allowing for the synthesis of complex, functionalized aromatic heterocycles. The use of chiral ligands can also induce enantioselectivity, making it a valuable tool for asymmetric synthesis. rsc.org

This compound, as an electrophilic heterocumulene, can act as a dipolarophile in [3+2] cycloaddition reactions. A well-documented example is its reaction with nitrones. Nitrones are 1,3-dipoles that react with isocyanates to form five-membered heterocyclic rings. Computational studies on the reaction between nitrones and isocyanates have shown that the reaction can proceed through either a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate, depending on the solvent polarity. The reaction typically yields 1,2,4-oxadiazolidin-5-ones with high regioselectivity.

This type of cycloaddition is not limited to nitrones. Other 1,3-dipoles can also react with isocyanates. For example, the Curtius rearrangement of an acyl azide (B81097) can produce an isocyanate intermediate that undergoes subsequent intramolecular [3+2] cycloaddition if a suitable dipolarophile is present in the molecule.

This compound is a versatile precursor for a wide array of heterocyclic systems through cyclization reactions, which typically involve the initial nucleophilic attack on the isocyanate followed by an intramolecular ring-closing step. The analogous compound, phenylacetyl isothiocyanate, has been shown to react with various binucleophiles to form a multitude of heterocycles, including 1,2,4-triazoles, benzothiazoles, benzoxazoles, and benzimidazoles. researchgate.net

For example, the reaction of phenylacetyl isothiocyanate with benzoyl hydrazine (B178648) initially forms a thiosemicarbazide (B42300) derivative, which can then be cyclized using polyphosphoric acid to yield a 1,2,4-triazoline-5-thione. researchgate.net Similarly, this compound can be expected to undergo analogous transformations. Intramolecular cyclization of isocyanate intermediates generated via Curtius rearrangement is also a known strategy. For instance, an acyl azide can be converted to its isocyanate, which then undergoes intramolecular cyclization by trapping with an internal nucleophile, leading to the formation of cyclic ureas or pyrimido[4,5-b]indoles. nih.govresearchgate.net These reactions highlight the utility of the isocyanate group as a key functional handle for constructing complex ring systems. nih.govrsc.org

| Reagent | Intermediate | Heterocyclic Product |

| Benzoyl Hydrazine | Phenylacetyl thiosemicarbazide | 1,2,4-Triazoline-5-thione |

| 2-Aminothiophenol (B119425) | N/A | Benzothiazole (B30560) derivative |

| 2-Aminophenol | N/A | Benzoxazole derivative |

| o-Phenylenediamine | N/A | Benzimidazole derivative |

| Anthranilic Acid | N/A | Benzo[d] nih.govnih.govoxazin-4-one derivative |

Dipolar Cycloadditions (e.g., with Nitrones)

Rearrangement Reactions Facilitated by Isocyanate Intermediates

Isocyanates are central intermediates in several important name reactions that involve molecular rearrangement, most notably the Curtius rearrangement.

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to yield an isocyanate with the expulsion of nitrogen gas. wikipedia.orgambeed.com this compound is the direct product formed from the rearrangement of phenylacetyl azide. This reaction is highly valuable in organic synthesis because it provides a method to convert a carboxylic acid into a primary amine (after hydrolysis of the isocyanate) with one fewer carbon atom. nih.govrsc.org

The mechanism of the thermal Curtius rearrangement is understood to be a concerted process, where the migration of the alkyl or aryl group (the phenylacetyl group in this case) occurs simultaneously with the loss of dinitrogen. wikipedia.org This concerted pathway avoids the formation of a highly reactive, free acyl nitrene intermediate and explains the complete retention of stereochemistry observed in the migrating group. wikipedia.org

The resulting this compound is stable enough to be isolated but is often generated and used in situ. It can be trapped by a wide variety of nucleophiles. wikipedia.org For example, reaction with water yields an unstable carbamic acid that decarboxylates to form benzylamine. Reaction with alcohols, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, yields the corresponding Boc- or Cbz-protected amines, which are crucial intermediates in peptide synthesis and medicinal chemistry. wikipedia.org The intramolecular trapping of the isocyanate functionality is also a powerful tool for synthesizing cyclic compounds. nih.gov

Other Intramolecular Transformations

While specific studies on the intramolecular transformations of this compound are limited, the reactivity of analogous compounds provides insight into plausible pathways. The cyclization of 2-phenylethyl isocyanates, for instance, has been studied using various Lewis acids such as polyphosphoric acid, aluminum chloride, and boron trifluoride–diethyl ether. rsc.org These reactions can lead to the formation of isoquinolones. rsc.org The mechanism involves the activation of the isocyanate group by the Lewis acid, facilitating an intramolecular electrophilic attack on the adjacent phenyl ring, followed by rearrangement to form the heterocyclic product. Depending on the conditions and reagents, such as the use of triethyloxonium (B8711484) tetrafluoroborate, other products like 2-N-(2-phenylethyl)formamidyl-3,4-dihydroisoquinolin-1(2H)-ones can also be formed. rsc.org Another class of relevant intramolecular reactions includes the palladium(0)-catalyzed domino cyclization of 2-alkynylaziridines with isocyanates, which proceeds via ring expansion to yield complex nitrogen heterocycles. nih.gov

Metal-Catalyzed Reaction Mechanisms

Ru-Catalyzed Carbene Insertion Pathways

Ruthenium-catalyzed reactions offer a modern, isocyanate-free approach to synthesizing polyureas, where the core reactivity involves carbene insertion into N-H bonds. acs.orguva.nlnih.gov In this methodology, bis-diazo compounds, which can be synthesized from precursors like phenylenediacetic acid, serve as carbene sources. nih.gov A key step involves the synthesis of a telechelic polymer by end-capping it with phenylacetyl groups using phenylacetyl chloride, followed by a Regitz diazo transfer to create the necessary diazo functionalities. acs.orgchemrxiv.org

The catalytic cycle, as elucidated by kinetic and DFT studies, begins with the coordination of the diazo compound to the ruthenium catalyst, followed by the exergonic release of dinitrogen to form a Ru-carbene moiety. chemrxiv.org The rate-determining step of the polymerization is the nucleophilic attack of a urea molecule on this electrophilic Ru-carbene intermediate. acs.orguva.nlnih.govchemrxiv.org This is followed by a proton shift to generate the final N-C bond and regenerate the catalyst. chemrxiv.org DFT calculations estimate the Gibbs free energy barrier for the nucleophilic attack to be approximately 11.53 kcal mol⁻¹, which aligns with the experimentally observed rapid reaction rates at room temperature. chemrxiv.org

Rhodium-Catalyzed Cycloadditions

Rhodium catalysts are effective in mediating various cycloaddition reactions involving the isocyanate functional group. nih.govnih.gov While not specifically demonstrated with this compound, related alkenyl and dienyl isocyanates undergo [2+2+2] and [4+2+2] cycloadditions with alkynes. nih.govnih.gov

In a [2+2+2] cycloaddition, a rhodium(I) catalyst brings together an alkenyl isocyanate and two alkyne molecules to form substituted indolizinone and quinolizinone structures. nih.gov A highly enantioselective [4+2+2] cycloaddition has also been developed between dienyl isocyanates and terminal alkynes, providing access to bicyclo[6.3.0] azocine (B12641756) derivatives with excellent stereocontrol. nih.gov This process is significant as it represents a rare example of an enantioselective cycloaddition to form an eight-membered nitrogen-containing ring. nih.gov

Furthermore, rhodium catalysts facilitate the tandem cyclization-addition of 2-ethynylanilines with various isocyanates to produce 2-substituted indole-3-carboxamides under mild conditions. organic-chemistry.org Mechanistic control experiments suggest the formation of a 3-rhodium intermediate during the cyclization phase of this reaction. organic-chemistry.org These examples highlight the potential of rhodium catalysis to engage this compound in complex cycloaddition cascades, provided it is appropriately functionalized.

Palladium-Catalyzed Carbonylation Mechanisms

Palladium-catalyzed carbonylation represents a direct route to isocyanates from various precursors. A notable example is the carbonylation of acyl azides. sci-hub.se Research has shown that 2-phenylacetyl azide can be effectively carbonylated using a palladium catalyst to yield this compound, which can be trapped in situ by an amine to form the corresponding acyl urea in high yield. sci-hub.se

Mechanistic investigations, including control experiments and DFT calculations, reveal that the active catalytic species is Pd(0). sci-hub.se The reaction is believed to proceed through an unprecedented five-membered palladacycle intermediate. sci-hub.se The kinetic profile suggests that the palladium catalyst, the acyl azide, and carbon monoxide are all involved in the turnover-limiting step. sci-hub.se The proposed cycle involves the formation of a Pd-isocyanate complex, from which the isocyanate product is released by ligand exchange with excess CO, regenerating the catalyst. sci-hub.se Other related palladium-catalyzed systems, such as the carbonylation of nitrobenzene (B124822) to phenyl isocyanate, also point to the involvement of key metallacyclic intermediates in the catalytic process. scilit.comrsc.org

Reaction Kinetics and Thermodynamic Analysis

Kinetic and thermodynamic studies on phenyl isocyanate, a close structural analog of this compound, provide crucial data on its reactivity.

The reaction between phenyl isocyanate and alcohols like 1-butanol (B46404) is complex, involving competition between non-catalyzed and molecule-assisted pathways. ugent.be Kinetic modeling shows that reactions catalyzed by the alcohol and the resulting carbamate product are significant. ugent.be At high alcohol concentrations, the formation of a complex involving one isocyanate molecule and two alcohol molecules has a measurable impact on the reaction kinetics. ugent.be The reaction order with respect to the isocyanate can vary from 1 to 3 depending on the conditions and catalysts used. rsc.org

Thermodynamic parameters for the reaction of phenyl isocyanate with methanol (B129727) have been calculated using quantum-chemical methods. researchgate.net The data shows how the enthalpy and entropy of the reaction change with the degree of methanol association (monomer, dimer, trimer). researchgate.net

Below are tables summarizing key kinetic and thermodynamic data for reactions involving phenyl isocyanate.

Table 1: Kinetic Data for the Reaction of Phenyl Isocyanate with 1-Butanol ugent.be This table presents the rate coefficients for different reaction pathways at various temperatures.

| Temperature (K) | Pathway | Rate Coefficient (L mol⁻¹ s⁻¹) |

| 293 | Non-catalyzed | 1.1 x 10⁻⁵ |

| 300 | Non-catalyzed | 1.9 x 10⁻⁵ |

| 303 | Non-catalyzed | 2.3 x 10⁻⁵ |

| 293 | Butanol-catalyzed | 2.8 x 10⁻⁵ |

| 300 | Butanol-catalyzed | 5.2 x 10⁻⁵ |

| 303 | Butanol-catalyzed | 6.7 x 10⁻⁵ |

| 293 | Carbamate-catalyzed | 3.5 x 10⁻⁵ |

| 300 | Carbamate-catalyzed | 6.7 x 10⁻⁵ |

| 303 | Carbamate-catalyzed | 8.8 x 10⁻⁵ |

Table 2: Thermodynamic Parameters for the Reaction of Phenyl Isocyanate with Methanol Associates (MP2/6-31G(d) method) researchgate.net This table shows the calculated enthalpy, Gibbs free energy, and entropy for the reaction with methanol monomer, dimer, and trimer.

| Reactant | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/(mol·K)) |

| Methanol Monomer | -104.9 | -38.8 | -221.7 |

| Methanol Dimer | -98.2 | -6.0 | -309.2 |

| Methanol Trimer | -90.7 | 26.4 | -392.8 |

Determination of Rate-Determining Steps

One common method for synthesizing isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. nih.govallen.in In the case of this compound, the precursor would be phenylacetyl azide. The mechanism was once thought to be a two-step process involving an acyl nitrene intermediate. nih.gov However, contemporary research, supported by the absence of nitrene-related byproducts and by thermodynamic calculations, indicates that the rearrangement is a concerted process. wikipedia.org In this concerted mechanism, the migration of the alkyl group (the phenylacetyl group) and the expulsion of nitrogen gas occur simultaneously. nih.govwikipedia.org Therefore, the decomposition of the acyl azide itself is the critical, rate-determining step of the rearrangement.

In the subsequent reactions of this compound, such as the formation of carbamates (urethanes) with alcohols, the mechanism can be complex. Most addition-elimination reactions proceed through a two-step mechanism where the initial nucleophilic attack on the carbonyl carbon is followed by the elimination of a leaving group. saskoer.ca For isocyanate reactions with alcohols, the nucleophilic addition of the alcohol across the N=C double bond is often the rate-determining step. saskoer.cakuleuven.be

However, the kinetics can be influenced by the reaction conditions. For example, in the reaction between phenyl isocyanate and 1-butanol, kinetic studies show that catalysis by the alcohol or the carbamate product can significantly influence the reaction rate. ugent.be When an excess of alcohol is present, it can form associates that are more reactive than single alcohol molecules, and the reaction may proceed through a different, lower-energy pathway. kuleuven.bemdpi.com Similarly, an excess of isocyanate can lead to autocatalysis, potentially forming an allophanate (B1242929) intermediate that then yields the urethane (B1682113). ugent.bemdpi.com In these scenarios, the formation and reaction of these complex intermediates can become the rate-determining step. ugent.bemdpi.com Computational studies on isocyanate reactions with water also indicate that the process occurs via a concerted mechanism, with the barrier height being the key determinant of the rate. chemrxiv.org

The table below summarizes the likely rate-determining steps for key reactions involving this compound, based on analogous isocyanate systems.

| Reaction Type | Reactants | Likely Rate-Determining Step | Notes |

|---|---|---|---|

| Formation (Curtius Rearrangement) | Phenylacetyl azide | Concerted decomposition of the acyl azide | The process involves simultaneous group migration and loss of N₂ gas. wikipedia.org |

| Carbamate Formation (Stoichiometric) | This compound + Alcohol | Nucleophilic attack of the alcohol on the isocyanate carbon | This is the initial addition step in the reaction. saskoer.ca |

| Carbamate Formation (Alcohol Excess) | This compound + Excess Alcohol | Reaction involving a complex of the isocyanate and multiple alcohol molecules | Alcohol self-catalysis creates a more reactive hydrogen-bonded associate. kuleuven.beugent.be |

| Carbamate Formation (Isocyanate Excess) | Excess this compound + Alcohol | Formation and rearrangement of an allophanate intermediate | Isocyanate can act as an autocatalyst. ugent.bemdpi.com |

Influence of Substituents and Catalysts on Energy Barriers

The rate of a chemical reaction is inversely related to its activation energy (Ea); a lower energy barrier results in a faster reaction. Catalysts and electronic effects from substituents can significantly alter these energy barriers. libretexts.orgpharmafeatures.com

Influence of Catalysts

Catalysts accelerate reactions by providing an alternative mechanistic pathway with a lower activation energy, without being consumed in the process. wikipedia.org In the synthesis of urethanes from isocyanates, catalysis can be categorized as either autocatalysis or catalysis by an external agent.

Autocatalysis: As mentioned previously, both the alcohol reactant and the urethane product can catalyze the reaction. Alcohols can form hydrogen-bonded aggregates that act as more potent nucleophiles, thereby lowering the energy barrier for the attack on the isocyanate. kuleuven.beugent.be This self-catalytic pathway often becomes dominant at higher alcohol concentrations. kuleuven.be Excess isocyanate can also promote the reaction by forming intermediates that rearrange to the final product via a lower energy transition state. ugent.bemdpi.com

External Catalysts: Lewis acids and Lewis bases are commonly used to catalyze isocyanate reactions. A Lewis base (e.g., a tertiary amine) can activate the alcohol by increasing its nucleophilicity. ugent.be Conversely, a Lewis acid (e.g., a metal complex like ferric acetylacetonate) can activate the isocyanate by coordinating to the oxygen or nitrogen atom, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. ugent.benasa.gov This coordination stabilizes the transition state and lowers the activation energy barrier. pharmafeatures.com

| Catalyst Type | Mechanism of Action | Effect on Energy Barrier |

|---|---|---|

| Alcohol (Self-Catalysis) | Forms hydrogen-bonded associates, increasing alcohol nucleophilicity. kuleuven.beugent.be | Lowers |

| Lewis Base (e.g., Tertiary Amine) | Activates the alcohol by deprotonation/hydrogen bonding. ugent.be | Lowers |

| Lewis Acid (e.g., Metal Compound) | Activates the isocyanate by coordinating to it, increasing its electrophilicity. ugent.be | Lowers |

| Isocyanate (Self-Catalysis) | Forms reactive intermediates like allophanates. mdpi.com | Lowers |

Influence of Substituents

The electronic nature of substituents on the phenyl ring of an isocyanate can significantly impact the reaction's energy barrier. Computational studies on the reaction of substituted isocyanates with water have shown a strong correlation between substituent effects and barrier heights. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the reaction center (e.g., nitro, cyano, or halogen groups) make the isocyanate's carbonyl carbon more electrophilic. This increased electrophilicity facilitates the nucleophilic attack, thus lowering the activation energy of the reaction. chemrxiv.org For example, studies predict that a highly electron-withdrawing fluorine substituent can lower the reaction barrier by nearly 20 kcal/mol compared to the unsubstituted species. chemrxiv.org

Electron-Donating Groups (EDGs): Substituents that push electron density toward the reaction center (e.g., alkyl or alkoxy groups) decrease the electrophilicity of the carbonyl carbon. This makes the isocyanate less reactive towards nucleophiles, resulting in a higher activation energy barrier for the reaction.

This relationship can be conceptually applied to this compound, where substituents could be placed on the phenyl ring.

| Substituent Type on Phenyl Ring | Electronic Effect | Influence on Isocyanate Electrophilicity | Predicted Effect on Reaction Energy Barrier |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | -I, -M (Inductive/Mesomeric withdrawal) | Increases | Lowers |

| Electron-Donating (e.g., -CH₃, -OCH₃) | +I, +M (Inductive/Mesomeric donation) | Decreases | Raises |

Applications of Phenylacetyl Isocyanate in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocycles

The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. Phenylacetyl isocyanate and its related precursors are instrumental in building these intricate structures.

Quinazoline-2,4(1H,3H)-diones are a significant class of N-fused heterocycles with a broad spectrum of biological activities. capes.gov.brunito.it The synthesis of this scaffold can be achieved through various methods involving isocyanates. One common strategy involves the reaction of isatoic anhydrides with isocyanates. unito.it Another approach is a metal-free N-H and C-H carbonylation process that utilizes an aryl isocyanate as the carbonyl source to produce quinazoline-2,4(1H,3H)-diones in excellent yields under mild conditions. nih.gov While these methods often employ phenyl isocyanate, the general reactivity is applicable to other isocyanates like this compound for the synthesis of N-substituted derivatives.

For example, the cyclization of 2-aminobenzonitriles with carbon dioxide can proceed through an intermediate isocyanate, which then undergoes intramolecular reaction to form the final quinazolinedione product. researchgate.net This highlights the central role of the isocyanate moiety in the formation of this heterocyclic system.

Table 1: Selected Synthetic Methods for Quinazoline-2,4(1H,3H)-diones

| Starting Materials | Reagents/Catalyst | Key Transformation | Product Type |

|---|---|---|---|

| Isatoic Anhydride (B1165640), Isocyanate | Nickel(0)/XANTPHOS | Catalytic Cyclization | Quinazolinedione |

| 2-Aminobenzamides, Phenyl Isocyanate | Metal-free | N-H/C-H Carbonylation | Quinazolinedione |

| 2-Aminobenzonitriles | CO2, Ionic Liquid [Ch][2-OP] | Catalytic Cyclization | Quinazolinedione |

Pyrimidine (B1678525) rings are fundamental components of nucleic acids and numerous pharmaceuticals. Cycloaddition reactions provide a powerful route to construct this heterocyclic core. This compound and its precursors can participate in these pathways. For instance, [4+2] cycloaddition reactions are a key strategy. In one example, 2-trifluoromethyl-1,3-diazabutadienes react with phenylacetyl chloride in a cycloaddition that yields highly functionalized pyrimidine derivatives. smolecule.com

Another relevant pathway is the rhodium-catalyzed [4+2] cycloaddition between α,β-unsaturated imines and isocyanates, which produces pyrimidinones (B12756618) with a substitution pattern complementary to those obtained from the classical Biginelli reaction. smolecule.com These cycloaddition strategies demonstrate the utility of isocyanates as synthons for building the pyrimidine scaffold.

The synthesis of polycyclic nitrogen heterocycles often relies on cascade reactions or cycloadditions that can efficiently build molecular complexity. Isocyanates are valuable partners in these transformations. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates with two equivalents of an alkyne, which can produce complex polycyclic structures such as indolizidines. nih.gov This reaction elegantly assembles the fused ring system in a single, atom-economical step.

Furthermore, precursors derived from phenylacetic acid, such as phenylacetyl hydrazide, are used to construct fused heterocyclic systems. For example, the reaction of a thieno[3,2-e] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine derivative with phenylacetyl hydrazide leads to the formation of a fused nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline system, a complex polycyclic nitrogen heterocycle.

Table 2: Synthesis of Polycyclic Heterocycles

| Reactants | Catalyst/Conditions | Reaction Type | Product |

|---|---|---|---|

| Alkenyl Isocyanate, Phenylacetylene | [Rh(C2H4)2Cl]2, Phosphoramidite Ligand | [2+2+2] Cycloaddition | Indolizidine Derivative |

| Thieno[...]pyrimidine Derivative, Phenylacetyl hydrazide | Refluxing Cyclohexanol | Condensation/Cyclization | nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline Derivative |

The synthesis of sulfur-containing heterocycles can be achieved using isothiocyanates, the sulfur analogs of isocyanates. Phenylacetyl isothiocyanate is a valuable reagent for preparing a variety of these structures. researchgate.net It readily reacts with nucleophiles to undergo addition and subsequent cyclization. For instance, the reaction of phenylacetyl isothiocyanate with 2-aminothiophenol (B119425) results in the formation of a benzothiazole (B30560) derivative, while its reaction with anthranilic acid yields a benzo[d] unito.itsmolecule.comCurrent time information in Bangalore, IN.oxazin-1-one derivative. researchgate.net These reactions showcase the utility of the phenylacetyl isothiocyanate backbone in creating fused heterocyclic systems containing both sulfur and nitrogen, a class of compounds that includes thiohomophthalimides.

The synthesis of heterocycles containing multiple, distinct heteroatom-containing rings is a common strategy in drug discovery. Precursors derived from the phenylacetyl group are effective in these multi-step syntheses. A relevant example begins with 3-benzylidene phthalide, which is reacted with urea (B33335) to form 1-(2-(α-phenylacetyl)benzoyl)urea. researchgate.net This intermediate, containing the core phenylacetyl structure, undergoes a cycloaddition reaction with hydrazine (B178648) hydrate (B1144303) to produce a 1,2,4-triazole (B32235) ring. Subsequent reaction of the triazole intermediate with various benzoic acids in the presence of phosphorus oxychloride yields products bearing a 1,3,4-oxadiazole (B1194373) ring fused to the triazole. researchgate.net This sequence demonstrates how a phenylacetyl-derived starting material can be elaborated to construct complex molecules featuring both triazole and oxadiazole rings.

Synthesis of 2a-Thiohomophthalimide

Polymeric Materials and Precursors

Isocyanates are fundamental monomers for the production of polyurethanes and polyureas, materials with widespread industrial applications. rsc.org While commodity polymers typically use simple diisocyanates, functionalized isocyanates like this compound can be used to introduce specific properties or to act as precursors in novel polymerization strategies.

In a notable example of an isocyanate-free polyurea synthesis, phenylacetyl chloride is used as a key precursor. beilstein-journals.orgresearchgate.net In this method, a poly(tetramethylene oxide) (PTMO) oligomer is first end-capped using phenylacetyl chloride. This introduces phenylacetyl groups at the ends of the polymer chain, which are then converted into diazo groups. The resulting telechelic polymer, now functionalized with precursors derived from the phenylacetyl moiety, is reacted with urea in a ruthenium-catalyzed polycondensation to yield the final polyurea. beilstein-journals.orgresearchgate.net This demonstrates the role of the phenylacetyl structure as a key functional unit for preparing specialized polymer precursors.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quinazoline-2,4(1H,3H)-dione |

| Isatoic anhydride |

| Phenyl isocyanate |

| 2-Aminobenzonitrile |

| Pyrimidine |

| Phenylacetyl chloride |

| Pyrimidinone |

| Indolizidine |

| Phenylacetyl hydrazide |

| nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoline |

| 2a-Thiohomophthalimide |

| Phenylacetyl isothiocyanate |

| 2-Aminothiophenol |

| Benzothiazole |

| Anthranilic acid |

| Pyrazolooxadiazine |

| 1-(2-(α-phenylacetyl)benzoyl)urea |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| Poly(tetramethylene oxide) (PTMO) |

| Polyurea |

| Polyurethane |

Polyurea Synthesis through Isocyanate-Free Routes

While seemingly counterintuitive, the principles of reactions involving isocyanate precursors can inform the development of isocyanate-free synthetic routes for polyureas. Traditional polyurea synthesis often involves the use of potentially toxic isocyanates. uva.nl In response, researchers are actively exploring alternative, more sustainable methods. uva.nlnih.govrsc.org One innovative approach involves the ruthenium-catalyzed carbene insertion into the N–H bonds of urea. uva.nlacs.org

In a model study, researchers developed a new isocyanate-free method for producing polyureas by reacting urea with various bis-diazo compounds, which act as carbene precursors. acs.org While this compound itself is not directly used in the polymerization, the study draws upon the fundamental reactivity of isocyanate-related structures. For instance, to create copolymers with soft segments, a poly(tetramethylene oxide) (PTMO) oligomer was end-capped with phenyldiazoacetate units. This was achieved by first reacting the oligomer with phenylacetyl chloride, followed by a diazo transfer reaction. nih.govacs.org This functionalized oligomer was then copolymerized with urea to yield a polymer with a molecular weight of 8.3 kDa. acs.org

This research demonstrates the possibility of using diazo compounds in conjunction with transition-metal catalysis to create novel pathways for isocyanate-free polyureas, offering a safer and more sustainable alternative to traditional methods. uva.nlnih.gov

Formation of Lignin-Based Isocyanate Prepolymers

Lignin (B12514952), the second most abundant natural polymer, is a complex, heterogeneous polymer rich in hydroxyl groups. researchgate.netsemanticscholar.org These hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, making lignin a promising renewable resource for polyurethane production. researchgate.netfrontiersin.org A common strategy involves the functionalization of lignin with diisocyanates to create reactive prepolymers. frontiersin.org

In this "prepolymer approach," lignin is first reacted with a diisocyanate, resulting in a lignin-based macromonomer with reactive isocyanate groups. frontiersin.org This functionalized lignin can then be used in subsequent polymerization reactions to produce polyurethane foams and other materials with enhanced properties. frontiersin.orgnih.gov The reactivity of the isocyanate-functionalized lignin is a critical factor influencing the final properties of the polyurethane material. nih.gov Studies have investigated the use of various commercial isocyanates to modify Kraft lignin, although specific examples using this compound in this direct application are not prevalent in the reviewed literature. frontiersin.orgnih.gov The general principle, however, of reacting hydroxyl-rich biopolymers with isocyanates to form value-added prepolymers is a key area of research in sustainable polymer chemistry. researchgate.net

Generation of Urethane Linkages in Polymer Chemistry

The formation of urethane (carbamate) linkages is the cornerstone of polyurethane chemistry. wikipedia.orgelastas.lt this compound, like other isocyanates, reacts with alcohols to form carbamates. researchgate.netorgsyn.org This reaction is fundamental to the synthesis of both monomeric and polymeric carbamates. researchgate.net The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. researchgate.netnih.gov

In the context of polymer chemistry, this reaction is utilized to create polyurethane networks. By using polyols (molecules with multiple hydroxyl groups) and di- or polyisocyanates, a cross-linked polymer structure is formed. wikipedia.org Recent research has focused on creating dynamic covalent networks in polyurethanes, allowing for properties like self-healing and recyclability. rsc.org For instance, studies have explored the use of phenol-carbamate dynamic bonds, where the reversibility of the urethane linkage is controlled by the chemical structure of the isocyanate. rsc.org While these studies often use aliphatic isocyanates, the underlying principle of urethane bond formation and dissociation is directly relevant to the reactivity of this compound. rsc.org

Derivatization for Functional Group Transformations

The high reactivity of the isocyanate group in this compound makes it a useful intermediate for a variety of functional group transformations.

Conversion to Acyl Ureas, Carbamates, and Thiocarbamates

Acyl isocyanates, including this compound, are reactive intermediates that readily undergo addition reactions with a range of nucleophiles to produce stable derivatives. orgsyn.org

Acyl Ureas: The reaction of an acyl isocyanate with a primary or secondary amine yields an N,N'-disubstituted urea, often referred to as an acyl urea. asianpubs.orgorganic-chemistry.org This transformation involves the nucleophilic attack of the amine on the isocyanate carbon.

Carbamates: As previously discussed in the context of polymer chemistry, the reaction of this compound with an alcohol produces a carbamate (B1207046) (urethane). researchgate.netorgsyn.org This is a widely used method for the synthesis of these compounds, which are important as protecting groups in organic synthesis and as components of various biologically active molecules. organic-chemistry.orgnih.gov

Thiocarbamates: In a similar fashion, the reaction of an isocyanate with a thiol (mercaptan) leads to the formation of a thiocarbamate. orgsyn.orgconicet.gov.ar The thiol group acts as the nucleophile, attacking the isocyanate to form the S-alkyl thiocarbamate. conicet.gov.ar These compounds have applications in agriculture and medicine. conicet.gov.ar

The general procedure for these transformations often involves the in situ generation of the acyl isocyanate followed by the addition of the nucleophile. For example, acyl isocyanates can be prepared by the reaction of a primary amide with oxalyl chloride. orgsyn.org

Table 1: Products from the Reaction of this compound with Nucleophiles

| Nucleophile | Product Class |

|---|---|

| Amine | Acyl Urea |

| Alcohol | Carbamate |

| Thiol | Thiocarbamate |

Preparation of Acyl Azides and Subsequent Transformations

The Curtius rearrangement is a classic organic reaction that transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govallen.inwikipedia.org This process can be reversed in principle, where an isocyanate is conceptually related to its acyl azide precursor.

The synthesis of acyl azides is typically achieved by reacting an acyl chloride with an azide source, such as sodium azide. nih.govwikipedia.org The resulting acyl azide can then be thermally or photochemically induced to undergo the Curtius rearrangement, eliminating nitrogen gas to form the corresponding isocyanate. allen.inwikipedia.org

This relationship is synthetically useful. For instance, a process has been developed for preparing organic isocyanates from acyl halides by first reacting them with a metal azide to form the acyl azide, which is then decomposed to the isocyanate. google.com This method offers a convenient route to isocyanates from readily available carboxylic acid derivatives. The isocyanate product can then be used in subsequent reactions, such as the formation of ureas or carbamates. nih.govwikipedia.org

Carbonylation Processes for N-Heterocycle Formation

Isocyanates can serve as a source of a carbonyl group in the synthesis of N-heterocyclic compounds. organic-chemistry.org While direct carbonylation of nitroaromatics is one route to isocyanates, google.com isocyanates themselves can participate in cyclization reactions to form heterocycles.

A metal-free N-H and C-H carbonylation process using phenyl isocyanate as the carbonyl source has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones and other N-heterocycles. organic-chemistry.org This reaction proceeds under mild conditions with broad substrate compatibility. organic-chemistry.org Although this example uses phenyl isocyanate, the principle of using an isocyanate as a carbonyl donor in cyclization reactions is applicable to other isocyanates like this compound.

Furthermore, isocyanates are known to be involved in cascade reactions for the assembly of various 5- and 6-membered heterocycles. researchgate.net The high reactivity of the isocyanate group allows for the rapid construction of complex molecular scaffolds. researchgate.net

Application in Asymmetric Synthesis and Stereocontrol

Due to the lack of specific research findings on this compound in asymmetric synthesis, the following sections cannot be populated with the requested detailed information.

Enantioselective Cycloaddition Reactions

No specific studies detailing the use of this compound in enantioselective cycloaddition reactions were identified in the available literature.

Diastereoselective Synthesis Using Phenylacetyl Derivatives

No specific research was found that focuses on the diastereoselective synthesis utilizing derivatives of this compound.

Theoretical and Computational Chemistry Studies of Phenylacetyl Isocyanate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems, balancing computational cost with accuracy. mdpi.commdpi.comresearchgate.net It is widely used to investigate the electronic structure, geometry, and reactivity of molecules, including the mechanisms of complex organic reactions. osti.govcoe.edu DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com Various functionals, such as B3LYP, M06-2X, and others, are employed to approximate the exchange-correlation energy, a key component of the total energy. beilstein-journals.orgnih.govmdpi.com These methods are frequently combined with basis sets of varying sizes, like the Pople-style 6-311++G(d,p), to accurately describe the distribution of electrons in the molecule. beilstein-journals.orgresearchgate.net

DFT is a primary tool for mapping the potential energy surfaces of chemical reactions, which helps in elucidating detailed step-by-step mechanisms. mdpi.comnih.gov For isocyanates, theoretical studies have explored various reaction pathways, including concerted and stepwise mechanisms. chemrxiv.orgugent.benih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing a saddle point on the potential energy surface. numberanalytics.com Identifying these transition states is crucial for understanding the kinetics of a reaction. numberanalytics.com

In the context of reactions involving the isocyanate group, such as the formation of urethanes via reaction with alcohols, DFT calculations can model the formation of prereactive complexes, transition states, and products. nih.gov For example, studies on the reaction of phenyl isocyanate with methanol (B129727) show the formation of a reactant complex, followed by a transition state where a proton shifts from the alcohol's hydroxyl group to the isocyanate's nitrogen atom, while a new bond forms between the hydroxyl oxygen and the isocyanate carbon. nih.gov Theoretical investigations have also detailed the mechanisms for the reaction of isocyanates with water, which can proceed via concerted pathways to form either carbamate (B1207046) or imidic acid. chemrxiv.orgrsc.org The study of model reactions, such as the aminolysis of phenyl N-phenylcarbamate, has allowed for the theoretical characterization of concerted, stepwise tetrahedral intermediate, and stepwise isocyanate intermediate (E1cB) pathways, with results indicating the E1cB pathway is energetically favored. nih.gov Computational methods can identify transition states by calculating vibrational frequencies; a true transition state is characterized by having exactly one imaginary frequency. numberanalytics.com

A key output of DFT studies is the calculation of reaction energetics, including the relative energies of reactants, intermediates, transition states, and products. nih.gov The energy difference between the reactants and the transition state is known as the activation energy or barrier height, which is a critical factor in determining the reaction rate. numberanalytics.com

Computational studies on model isocyanate systems provide valuable data on these energetic parameters. For instance, the catalyst-free reaction between phenyl isocyanate and methanol in acetonitrile (B52724) was calculated to have a potential energy barrier of 120.18 kJ/mol. nih.gov The effect of substituents on the isocyanate can significantly influence these barrier heights. Studies on substituted isocyanates reacting with water have shown that electron-withdrawing groups, such as fluorine, can lower the reaction barriers by nearly 20 kcal/mol, while common alkyl substituents cause a smaller reduction of about 4 kcal/mol. chemrxiv.org This demonstrates that the electronic nature of the substituent attached to the isocyanate group—such as the phenylacetyl group—plays a significant role in its reactivity. Highly accurate methods have been developed to calculate barrier heights, with some achieving an accuracy of within ~1 kJ mol⁻¹. nih.gov

Calculated Activation Energies for Model Isocyanate Reactions

| Reaction | Computational Method | Calculated Barrier Height (kcal/mol) | Reference |

|---|---|---|---|

| Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | 28.7 (120.18 kJ/mol) | nih.gov |

| HNCO + H₂O → Carbamate | CCSD(T)//M06-2X | 37 | chemrxiv.org |

| HNCO + H₂O → Carbamate | CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ | 38.5 | chemrxiv.orgrsc.org |

| HNCO + H₂O → Imidic Acid | CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ | 47.5 | chemrxiv.orgrsc.org |

Noncovalent interactions, while weaker than covalent bonds, play a crucial role in chemistry by influencing molecular structure, recognition, and reaction pathways. nih.gov In the gas phase, the formation of a noncovalent prereactive complex in the entrance channel can significantly affect the reaction kinetics, especially at low temperatures. nih.gov These interactions can include hydrogen bonding, van der Waals forces, and ion-induced dipole interactions. nih.gov

Theoretical methods are used to analyze these weak interactions. For example, in the reaction of ions with neutral molecules, the formation of noncovalent complexes can steer the reaction toward specific products. nih.gov Natural Bond Orbital (NBO) analysis is one technique used to elucidate the electronic structure features associated with these interactions. chemrxiv.org For reactions involving isocyanates, the formation of associates due to their large electric dipole moment can introduce additional reaction pathways. ugent.be For instance, a complex containing one alcohol molecule and two isocyanate molecules can form a six-centered ring that precedes urethane (B1682113) formation. ugent.be Understanding these noncovalent interactions is essential for a complete picture of the reaction mechanism.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ekb.eg The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. physchemres.orgmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.egphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. ekb.egphyschemres.orgresearchgate.net A smaller gap generally implies higher reactivity and easier electron excitation. researchgate.net

Key Concepts in Molecular Orbital Analysis

| Parameter | Description | Significance in Reactivity |

|---|---|---|